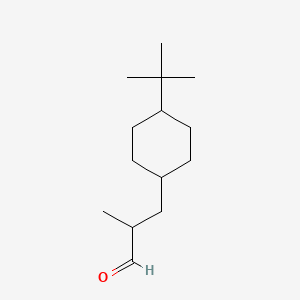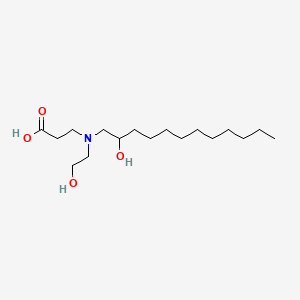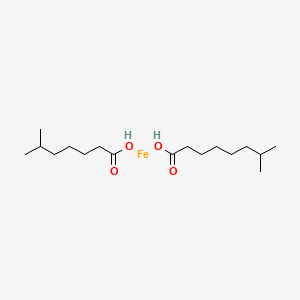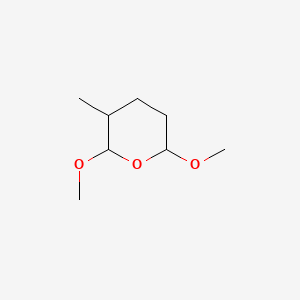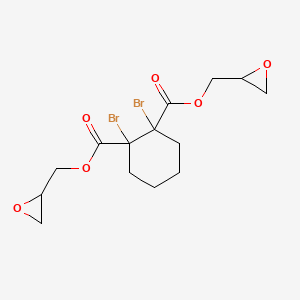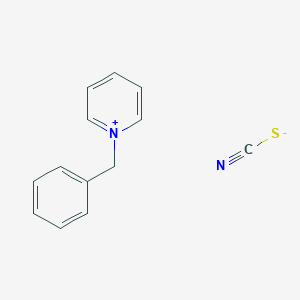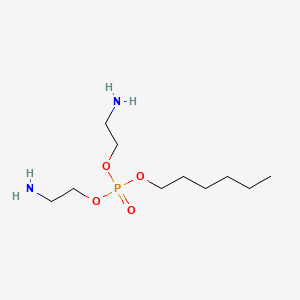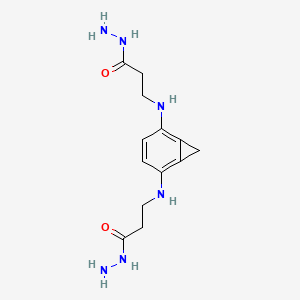
N-N'-(Methylene-p-phenylene)bis(beta-alaninohydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) typically involves the reaction of p-phenylenediamine with beta-alanine hydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be utilized in the study of enzyme interactions and protein modifications. In medicine, its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments . Additionally, it has industrial applications in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biochemical effects, including inhibition or activation of enzymatic activity and modulation of signaling pathways . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) can be compared with other similar compounds, such as N,N’-bis(2-aminoethyl)ethylenediamine and N,N’-bis(3-aminopropyl)ethylenediamine. These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture . The uniqueness of N-N’-(Methylene-p-phenylene)bis(beta-alaninohydrazide) lies in its specific arrangement of aromatic rings and hydrazine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93893-46-0 |
|---|---|
Fórmula molecular |
C13H20N6O2 |
Peso molecular |
292.34 g/mol |
Nombre IUPAC |
3-[[5-[(3-hydrazinyl-3-oxopropyl)amino]-2-bicyclo[4.1.0]hepta-1,3,5-trienyl]amino]propanehydrazide |
InChI |
InChI=1S/C13H20N6O2/c14-18-12(20)3-5-16-10-1-2-11(9-7-8(9)10)17-6-4-13(21)19-15/h1-2,16-17H,3-7,14-15H2,(H,18,20)(H,19,21) |
Clave InChI |
ZPNXWVIAVODCDK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C21)NCCC(=O)NN)NCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


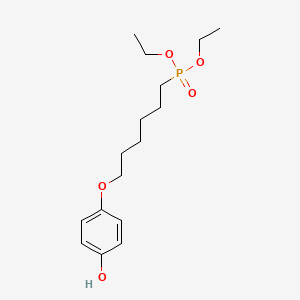
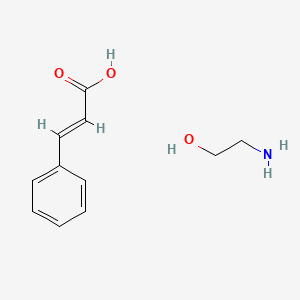


![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)
